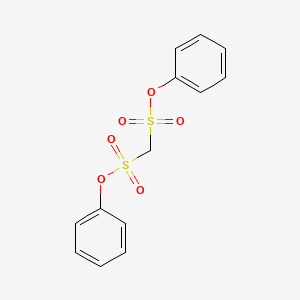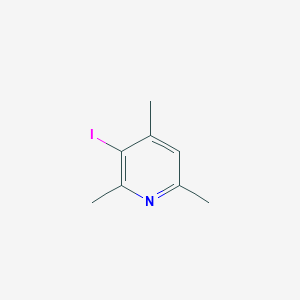![molecular formula C9H9F3O2 B1655024 (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol CAS No. 306281-87-8](/img/structure/B1655024.png)
(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol
描述
(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol, commonly referred to as (S)-TFMPD, is a synthetic compound that has been studied for its potential applications in the medical field. It has been found to have a variety of biochemical and physiological effects, and is being studied for its potential use in the treatment of various diseases.
科学研究应用
(S)-TFMPD has been studied for its potential applications in the medical field. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and is being studied for its potential use in the treatment of various diseases. Additionally, (S)-TFMPD has been found to possess analgesic and antipyretic properties, and may be useful in the treatment of pain and fever. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
作用机制
The mechanism of action of (S)-TFMPD is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (S)-TFMPD is thought to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
(S)-TFMPD has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been found to possess analgesic and antipyretic properties, and may be useful in the treatment of pain and fever. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
实验室实验的优点和局限性
The use of (S)-TFMPD in laboratory experiments has several advantages. It is relatively easy to synthesize, and the reaction is fast and efficient. Additionally, it is relatively non-toxic, and has been found to possess a variety of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to control the concentration of (S)-TFMPD in the reaction mixture, and there is a risk of contamination with other compounds. Additionally, it is not always easy to accurately measure the amount of (S)-TFMPD in the reaction mixture.
未来方向
There are a number of potential future directions for further research into (S)-TFMPD. These include further investigation into its mechanism of action, as well as its potential applications in the medical field. Additionally, further research into the synthesis of (S)-TFMPD, as well as the development of more efficient and cost-effective methods of synthesis, would be beneficial. Finally, further studies into the biochemical and physiological effects of (S)-TFMPD, as well as its potential toxicity, would be beneficial.
属性
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPLWVXTACBUHY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234992 | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306281-87-8 | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306281-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxiran]-7-one](/img/structure/B1654941.png)
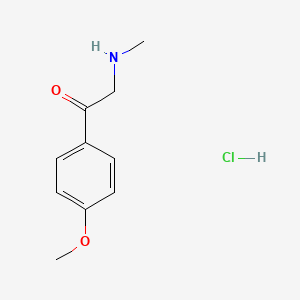
![4-[2,2,3,3,4,4,5,5-Octafluoro-1-(4-hydroxyphenyl)pentyl]phenol](/img/structure/B1654943.png)
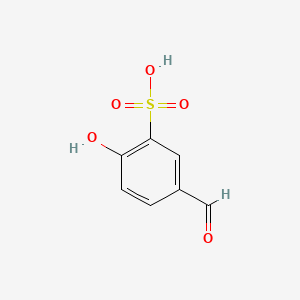
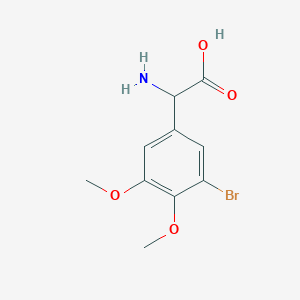
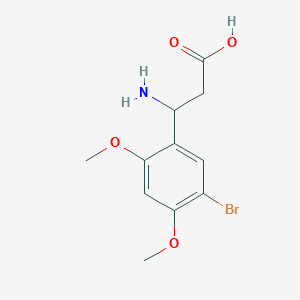
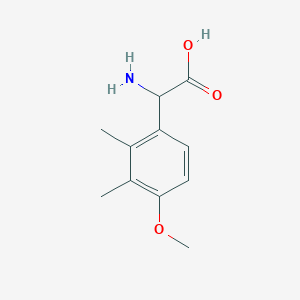
![1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-1-pyrrolidinylmethyl]-](/img/structure/B1654954.png)

![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654957.png)

